Undec-10-enyl propanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72928-24-6 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
undec-10-enyl propanoate |
InChI |
InChI=1S/C14H26O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3H,1,4-13H2,2H3 |
InChI Key |
MVNIQZNNNMCYJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCCCCCCCCC=C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Undec 10 Enyl Propanoate
Conventional Esterification Routes
The most common and straightforward method for synthesizing undec-10-enyl propanoate is through conventional esterification reactions.
Acid-Catalyzed Esterification of Undec-10-enoic Acid
This method, often referred to as Fischer esterification, involves the reaction of undec-10-enoic acid with propanol (B110389) in the presence of a strong acid catalyst. The catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and to drive the equilibrium towards the product side, it is common to use an excess of one of the reactants or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.
This approach is widely used due to its simplicity and the low cost of the starting materials. For example, new classes of polyol esters have been synthesized through the esterification of 10-undecenoic acid with various polyols, achieving high yields of 92–96%. researchgate.net
Advanced Synthetic Approaches
In addition to conventional methods, several advanced synthetic strategies have been developed for the preparation of this compound and related esters. These methods often provide higher selectivity and milder reaction conditions.
Photoacylation Techniques
Photoacylation represents a modern and efficient method for ester synthesis under neutral conditions. This technique involves the photoinduced acylation of alcohols. One documented example describes the synthesis of this compound through the photoacylation of undec-10-en-1-ol. sonar.ch The reaction is carried out in a neutral medium, avoiding the use of aggressive reagents like strong acids or bases, which makes it compatible with sensitive functional groups. sonar.ch The purification of the resulting this compound is typically achieved by flash column chromatography. sonar.ch
Enzymatic and Biocatalytic Synthesis Pathways for this compound
Enzymatic and biocatalytic methods offer a green and highly selective alternative for the synthesis of esters like this compound. These reactions are catalyzed by enzymes, most commonly lipases, which can operate under mild conditions of temperature and pH.
Lipase-catalyzed esterification of undec-10-enoic acid can be performed to produce the desired propanoate ester. google.com These enzymatic processes are known for their high chemo-, regio-, and enantioselectivity. The use of immobilized enzymes, such as Novozym 435, is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse. google.com The reaction temperature for such enzymatic processes typically ranges from 20°C to 100°C, with conversions reaching as high as 95-98%. google.com
Chemo-Enzymatic Hybrid Strategies in this compound Synthesis
Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic synthesis to achieve efficient and selective production of complex molecules. In the context of this compound synthesis, a chemo-enzymatic approach could involve an initial chemical modification of a precursor followed by a key enzymatic esterification step, or vice-versa.
For instance, a complex starting material could be chemically treated to introduce a hydroxyl or carboxylic acid functionality, which is then subjected to a lipase-catalyzed esterification with the appropriate partner (propanol or propionic acid, respectively) to yield this compound. This hybrid approach allows for the synthesis of target molecules that may be difficult to obtain through purely chemical or enzymatic routes. Such strategies have been successfully employed for the synthesis of various complex molecules, including isomeric I-branched polylactosamines and steroidal drugs. nih.govuu.nl
Strategic Incorporation of this compound into Complex Molecular Architectures
The terminal double bond and the ester functionality of this compound make it a versatile building block for the synthesis of more complex molecular architectures, including polymers and macrocycles.
One significant application is in ring-closing metathesis (RCM) to form macrolactones. For example, the RCM of diesters derived from undec-10-enoic acid can lead to the formation of large-ring lactones. mdpi.com The presence of the ester group can influence the outcome of the RCM reaction, sometimes promoting cyclization through coordination with the ruthenium catalyst. mdpi.com
Furthermore, this compound can be utilized in acyclic diene metathesis (ADMET) polymerization. This process can produce unsaturated polyesters which can be subsequently hydrogenated to yield saturated polymers. researchgate.net The transesterification of related undecenoate esters with various alcohols, catalyzed by solid catalysts like CaO, also demonstrates the versatility of this class of compounds in creating diverse chemical structures. acs.org
The terminal alkene also allows for its incorporation into polymers via other polymerization techniques, or for further functionalization through reactions such as hydroformylation, epoxidation, or thiol-ene additions, thereby creating a wide array of functional materials. For example, undec-10-enyl p-toluenesonate has been used in the synthesis of functional photosensitive cinnamoyl-based reactive mesogens. otevrenaveda.cz
Ring-Closing Metathesis (RCM) in Macrolactone Synthesis utilizing Undecenyl Moieties
Ring-closing metathesis (RCM) has become a revolutionary tool for the synthesis of macrocycles, which are structures containing large rings (12 or more atoms). jst.go.jpresearchgate.net The terminal alkene of an undecenyl moiety, such as that in this compound, makes it a suitable substrate for RCM when paired with another alkene within the same molecule. This process is pivotal in the creation of macrolactones, which are macrocyclic esters.
The reaction is typically mediated by ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, which are known for their high functional group tolerance. wikipedia.org In the synthesis of macrolactones from ester-containing dienes, the ester group itself can play a crucial role. Research has shown that the carbonyl oxygen of the ester can coordinate to the ruthenium center of the catalyst, creating a "template" effect. This pre-organization of the substrate facilitates the intramolecular cyclization, often leading to higher yields compared to the RCM of simple dienes. bohrium.com For instance, the RCM of hex-5-enyl undec-10-enoate (B1210307), a close analog of this compound, successfully yields a 16-membered macrolactone in the presence of a Grubbs-type catalyst, whereas a similar reaction with a simple diene leads primarily to oligomers. bohrium.com
The general strategy involves the synthesis of a diene precursor that incorporates the undecenyl chain. The subsequent RCM reaction expels a small volatile alkene, such as ethene, which drives the reaction toward the formation of the desired macrocyclic product. wikipedia.org This methodology has been applied to the large-scale production of macrocyclic drug candidates and is a key step in the total synthesis of numerous complex natural products. researchgate.netnih.gov
Table 1: Representative RCM for Macrolactone Synthesis This table illustrates a representative RCM reaction based on a substrate containing an undecenoate moiety, demonstrating the general principle applicable to this compound derivatives.
| Substrate | Catalyst | Product | Ring Size | Yield | Reference |
|---|---|---|---|---|---|
| Hex-5-enyl undec-10-enoate | Grubbs II Catalyst (Ru-based) | 16-Heptadecen-1-olide | 16-membered | 79% | bohrium.com |
Role in Heterocycle Synthesis
The terminal alkene of this compound serves as an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. wikipedia.orgnih.gov In this type of reaction, a 1,3-dipole, such as a nitrone, reacts with the alkene in a concerted, pericyclic manner to form a new ring. chesci.com
When this compound reacts with a nitrone (an N-oxide of an imine), the result is an isoxazolidine (B1194047) ring. Isoxazolidines are valuable heterocyclic scaffolds that serve as precursors to important molecules like 1,3-amino alcohols and are found in various biologically active compounds. nih.govresearchgate.net The reaction proceeds by the [3+2] cycloaddition of the nitrone's three-atom, four-pi-electron system across the two-atom, two-pi-electron alkene of the undecenyl group. chesci.com
The regioselectivity of the cycloaddition is generally controlled by both steric and electronic factors, but with terminal alkenes like this compound, the reaction typically yields the 5-substituted isoxazolidine with high selectivity. chim.it The reaction is stereospecific, meaning the stereochemistry of the alkene is transferred directly to the newly formed stereocenters in the heterocyclic ring. wikipedia.org This method provides a direct and efficient route to functionalized heterocyclic compounds from simple, acyclic precursors.
Table 2: Representative Heterocycle Synthesis via 1,3-Dipolar Cycloaddition This table shows a general example of a 1,3-dipolar cycloaddition, the type of reaction this compound undergoes to form heterocycles.
| Reactant 1 (Dipolarophile) | Reactant 2 (1,3-Dipole) | Product Class | Reaction Type | Reference |
|---|---|---|---|---|
| Terminal Alkene (e.g., this compound) | Nitrone (e.g., C-Phenyl-N-methylnitrone) | 5-Substituted Isoxazolidine | 1,3-Dipolar Cycloaddition | chesci.comchim.it |
Catalyst-Mediated Transformations of this compound
Beyond metathesis, the terminal double bond of this compound is susceptible to a wide array of other catalyst-mediated transformations. These reactions functionalize the alkene, converting it into other valuable chemical groups.
One significant transformation is the copper(I)-NHC-catalyzed allylic oxidation . This reaction uses a copper catalyst bearing an N-heterocyclic carbene (NHC) ligand to introduce an oxygen atom at the allylic position (the carbon adjacent to the double bond). acs.org Depending on the specific terminal oxidant used, this method can selectively produce either allylic alcohols or enones, which are highly useful synthetic intermediates. This transformation is valued for its efficiency and high regioselectivity under relatively mild conditions. acs.org
Furthermore, the cycloaddition reaction to form heterocycles described previously can itself be catalyst-mediated. For example, the 1,3-dipolar cycloaddition between a nitrone and an alkene can be accelerated by a catalytic amount of a Lewis acid, such as ytterbium triflate (Yb(OTf)₃). researchgate.net The Lewis acid activates the nitrone, leading to smoother reactions, higher yields, and enhanced stereoselectivity under milder conditions than thermal reactions. researchgate.net This catalytic approach broadens the scope and efficiency of heterocycle synthesis using substrates like this compound.
Table 3: Examples of Catalyst-Mediated Transformations This table summarizes different catalytic reactions applicable to the terminal alkene of this compound.
| Transformation | Catalyst System | Product Functional Group | Reference |
|---|---|---|---|
| Allylic Oxidation | Copper(I)-N-Heterocyclic Carbene (NHC) Complex | Allylic Alcohol or Enone | acs.org |
| 1,3-Dipolar Cycloaddition | Ytterbium Triflate (Yb(OTf)₃) | Isoxazolidine (Heterocycle) | researchgate.net |
Derivatization and Functionalization Strategies of Undec 10 Enyl Propanoate
Chemical Modification of the Terminal Alkene Functionality
The terminal C=C double bond is a primary site for chemical transformation, enabling polymerization, grafting, and the introduction of various functional groups.
The terminal alkene of undec-10-enyl propanoate or its parent alcohol, 10-undecen-1-ol (B85765), is not a direct initiator for controlled radical polymerizations. However, it serves as a crucial precursor for creating specialized initiators for techniques like Atom Transfer Radical Polymerization (ATRP). The common strategy involves modifying the alcohol end of 10-undecen-1-ol to attach a group capable of initiating ATRP, such as a 2-bromoisobutyrate or a 2-bromopropionate moiety. This creates a heterobifunctional molecule that can be used to synthesize well-defined polymers.
For instance, undec-10-enyl-2-bromo-2-methylpropanoate and undecenyl-2-bromopropionate (UBP) have been synthesized and successfully employed as initiators for the ATRP of various monomers, including styrene (B11656) and methyl methacrylate (B99206). researchgate.netacs.orgresearchgate.net The process allows for the creation of polymers with a terminal undecenyl group, which remains available for subsequent post-polymerization modification. Research has shown that such polymerizations can yield polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.5). researchgate.net The efficiency of these initiators enables the synthesis of novel polymer structures, such as epoxy end-functionalized polystyrene, where the terminal double bond of the resulting polymer is oxidized. researchgate.net
Table 1: ATRP Initiators Derived from 10-Undecen-1-ol and Their Applications
| Initiator Name | Monomer(s) Polymerized | Resulting Polymer/Application | Reference |
|---|---|---|---|
| Undecenyl-2-bromopropionate (UBP) | Styrene (St) | Polystyrene with a terminal undecenyl group, subsequently converted to an epoxy end-functional polymer. | researchgate.net |
| Undec-10-enyl-2-bromo-2-methylpropanoate | Sodium 4-styrenesulfonate (SS), Poly(ethylene glycol) methyl ether methacrylate (OEGMA) | Graft copolymers on polydimethylsiloxane (B3030410) (PDMS) surfaces for creating hemocompatible materials. | acs.org |
| Hydrosilylated undec-10-enyl, 2-bromo-2-methyl propionate (B1217596) | Methyl methacrylate (MMA), Dodecafluoroheptyl methacrylate (12FMA) | Silica (B1680970)/diblock fluoropolymer hybrids (SiO₂-g-PMMA-b-P12FMA) for hydrophobic and oleophobic coatings. | rsc.org |
| Hydrosilylated undec-10-enyl, 2-bromo-2-methyl propionate (UBMP) | Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Poly(ethylene glycol) methacrylate (PEG) | Hydrophilic silica/copolymer nanoparticles (SiO₂-g-P(PEGMA)-b-P(PEG)) for protein-resistant coatings. | scirp.org |
The terminal alkene functionality is instrumental in anchoring undecenoate derivatives to various substrates, enabling the tailored modification of surface properties. This is a cornerstone of advanced materials science, used to create surfaces with specific wettability, biocompatibility, or optical properties.
A prominent technique is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a "grafting from" method. In this approach, an initiator derived from an undecenoate, such as undec-10-enyl-2-bromo-2-methylpropanoate, is first immobilized onto a surface. acs.org For silica or silicone-based materials, this attachment can be achieved via a hydrosilylation reaction. acs.orgrsc.org Subsequently, polymer chains are grown directly from the surface in a controlled manner. This method has been used to:
Create silica-fluoropolymer hybrid core-shell particles for superhydrophobic and oleophobic coatings. rsc.org
Develop hemocompatible silicone surfaces that mimic the endothelium by grafting copolymers, which demonstrate an elegant balance between antifouling properties and endothelial cell selectivity. acs.org
Modify polyimide films to introduce functional polymer brushes. researchgate.net
Another powerful reaction involving the terminal alkene is olefin metathesis. For example, olefin cross-metathesis has been used to functionalize cellulose (B213188) esters. rsc.org In this "grafting to" approach, cellulose acetate (B1210297) is first acylated with undec-10-enoyl chloride. The resulting polymer, bearing terminal double bonds, is then reacted with functionalized acrylates, such as those containing polyethylene (B3416737) glycol (PEG), to create polysaccharide-based graft copolymers. rsc.org
Furthermore, undecenoate derivatives can be used to modify inorganic nanoparticles. Diethyl undec-10-enyl phosphonate (B1237965) has been employed for the surface functionalization of titanium dioxide (TiO₂) nanoparticles. google.com The phosphonate group provides a stable Ti-O-P bond to the nanoparticle surface, while the terminal alkene remains available for further reactions, enabling the creation of transparent nanocomposites with a high refractive index. google.com
Table 2: Surface Functionalization Strategies Using Undecenoate Derivatives
| Substrate | Undecenoate Derivative | Reaction Type | Application/Outcome | Reference |
|---|---|---|---|---|
| Silicone (PDMS) | Undec-10-enyl-2-bromo-2-methylpropanoate | SI-ATRP | Endothelium-inspired hemocompatible surfaces. | acs.org |
| Fumed Silica Nanoparticles | Hydrosilylated undec-10-enyl, 2-bromo-2-methyl propionate | SI-ATRP | Hydrophobic and oleophobic core-shell particle coatings. | rsc.org |
| Cellulose Acetate | Undec-10-enoyl chloride | Olefin Cross-Metathesis | Synthesis of functionalized polysaccharide-based graft copolymers. | rsc.org |
| Titanium Dioxide (TiO₂) Nanoparticles | Diethyl undec-10-enyl phosphonate | Phosphonate Binding | Transparent nanocomposites with high refractive index. | google.com |
| Polyimide (PI) Films | Chloromethylated PI as macroinitiator (related application) | SI-ATRP | Preparation of PI films with functional polymer brushes. | researchgate.net |
Ester Group Modifications and Transesterification Studies of this compound
While the alkene group offers a route to polymerization and surface attachment, the ester group provides a second handle for chemical modification, primarily through transesterification. This reaction allows for the alteration of the alcohol or carboxylic acid portion of the ester, leading to new monomers and materials.
Although research focusing specifically on the transesterification of this compound is limited, extensive studies on closely related analogs like methyl 10-undecenoate (MU) and ethyl 10-undecenoate provide significant insight into the reactivity of this system. These studies demonstrate that the ester group can be efficiently exchanged with various alcohols using specific catalysts.
Key findings from these transesterification studies include:
Catalyst Systems : Highly active and selective transesterification has been achieved using catalysts such as half-sandwich titanium complexes (CpTiCl₃ and Cp*TiCl₃) and heterogeneous catalysts like copper-deposited vanadium pentoxide (Cu-V₂O₅). acs.orgacs.orgresearchgate.net
Reaction Conditions : These reactions typically proceed under moderate conditions (e.g., 100-120 °C) without the need for a solvent. acs.orgacs.org
Synthesis of Novel Monomers : Transesterification with diols, such as 1,4-cyclohexanedimethanol, yields α,ω-dienes like cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate). acs.orgresearchgate.netresearchgate.net These bifunctional monomers are valuable precursors for producing biobased polyesters through acyclic diene metathesis (ADMET) polymerization. acs.org
Versatility : The process is effective with a range of alcohols, particularly primary alcohols, highlighting its potential for converting plant oil derivatives into a variety of fine chemicals. researchgate.net
These findings suggest that this compound would undergo similar transesterification reactions, allowing the propanoate group to be exchanged for other alcohol moieties, thereby tuning the properties of the resulting molecule or polymer.
Table 3: Transesterification Studies of Undecenoate Esters
| Starting Ester | Alcohol Reactant | Catalyst | Key Product/Outcome | Reference |
|---|---|---|---|---|
| Methyl 10-undecenoate (MU) | Cyclohexanemethanol, 1,4-cyclohexanedimethanol, 10-undecen-1-ol | CpTiCl₃, Cp*TiCl₃ | Efficient and selective transesterification to new unsaturated esters. | acs.org |
| Ethyl 10-undecenoate | 1,4-Cyclohexanedimethanol | Cu-deposited V₂O₅ | Synthesis of cyclohexane-1,4-diylbis(methylene) bis(undec-10-enoate), a monomer for biobased polyesters. | acs.orgresearchgate.net |
| Methyl 10-undecenoate | Propargyl alcohol | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Formation of an alkyne-terminated fatty ester for subsequent "click" chemistry reactions. | researchgate.net |
Design of this compound Derivatives for Specific Research Probes
The functionalization strategies detailed above enable the design of derivatives of this compound that can act as highly specific research probes. By combining the molecule's dual reactivity with other chemical moieties, researchers can create tools to investigate complex biological and chemical systems.
Probes for Biocompatibility and Cell Interaction : As described, silicone surfaces modified via SI-ATRP using an undecenoate-based initiator can be grafted with specific copolymers. acs.org These surfaces act as sophisticated probes to study the mechanisms of hemocompatibility, protein adsorption (biofouling), and selective cell adhesion, providing valuable insights for the design of advanced medical implants and devices. acs.org
Probes for Drug Delivery Systems : Cellulose derivatives functionalized with undec-10-enoate (B1210307) chains serve as polymeric probes to investigate drug delivery mechanisms. rsc.org Specifically, they are used to study the formation of amorphous solid dispersions, which can enhance the bioavailability of poorly soluble drugs. The ability to further modify these structures via the terminal alkene allows for fine-tuning of their properties for this application. rsc.org
Probes for Photochemical Studies : The undecenyl chain can be used as a flexible spacer to link a surface anchor (like a silane) to a photochemically active group. For example, a silane (B1218182) can be synthesized with a terminal alkene, which is then coupled to a molecule containing a photolabile protecting group. mpg.de These structures, when assembled into a monolayer on a substrate, act as probes for studying light-induced deprotection reactions in a spatially controlled manner, a key technique in microarray fabrication and photolithography. mpg.de
Applications in Materials Science and Polymer Chemistry of Undec 10 Enyl Propanoate
Development of Polymer Brushes and Functionalized Surfaces
Polymer brushes, which consist of polymer chains tethered at one end to a surface, are a cornerstone of modern surface modification. surfchem.dk They allow for the tailoring of surface properties such as wettability, adhesion, and biocompatibility. surfchem.dk The "grafting from" approach, where polymers are grown from initiators immobilized on a substrate, is a common method to achieve the high grafting density required for brushes. surfchem.dk In this context, derivatives of undec-10-enyl propanoate serve as critical linking agents to attach these initiator sites to various substrates.
The ability to control the interactions between a material surface and biological cells is fundamental to tissue engineering and biomedical implant technology. nih.govutwente.nl Polymer brushes are used to create biointerfaces that can precisely manage cell adhesion, proliferation, and differentiation. maastrichtuniversity.nl
Derivatives of this compound, such as undec-10-enyl-2-bromo-2-methylpropanoate, are instrumental in fabricating these advanced biointerfaces. The terminal undecylenyl group allows the molecule to be covalently bonded to a substrate, while the other end acts as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP). This enables the growth of well-defined polymer brushes from the surface. For instance, research into heparin-mimicking polymers has utilized this initiator to create patterned silicone surfaces. acs.org By grafting different polymers onto specific areas, these surfaces can present chemical cues that guide vascular cell distribution, demonstrating a sophisticated level of control over cellular behavior. acs.org Similarly, such functionalized surfaces can be used to study how stem cells respond to different environments, decoupling the physical topology of a substrate from its chemical signals to better understand the mechanisms of cell adhesion. utwente.nl
Biofouling, the undesirable accumulation of microorganisms, cells, and proteins on surfaces, is a major challenge for medical devices and marine applications. Antifouling surfaces are designed to resist this accumulation. scirp.org A key strategy is to create hydrophilic surfaces that repel protein adsorption, which is often the first step in the fouling process. scirp.org
This compound derivatives are crucial for synthesizing these materials. By anchoring an ATRP initiator to a substrate like silica (B1680970) or silicone, polymers known for their antifouling properties, such as poly(oligo(ethylene glycol) methacrylate) (POEGMA), can be grafted onto the surface. scirp.orgacs.org
Fluoropolymer Hybrids: In one study, a hydrosilylated derivative of this compound was used to graft polymer chains onto silica nanoparticles. rsc.org The resulting silica-g-poly(methyl methacrylate)-b-poly(dodecafluoroheptyl methacrylate) (SiO₂-g-PMMA-b-P12FMA) hybrids formed coatings that were highly hydrophobic and oleophobic, properties that contribute to antifouling capabilities. rsc.org
Hemocompatible Coatings: To create blood-compatible (hemocompatible) materials, undec-10-enyl-2-bromo-2-methylpropanoate was used as an initiator to graft copolymers onto silicone surfaces. acs.org The resulting surfaces showed excellent antifouling effects, providing a balance between preventing nonspecific protein adhesion and promoting endothelial cell growth. acs.org
| Surface Modification Example | Substrate | Grafted Polymer | Resulting Property |
| SiO₂-g-PMMA-b-P12FMA Hybrid rsc.org | Fumed Silica | PMMA-b-P12FMA | Hydrophobic (Water Contact Angle: 112-118°) |
| Poly(SS-co-OEGMA) Coating acs.org | Silicone (PDMS) | Poly(sulfonate-co-OEGMA) | Hemocompatible and Antifouling |
| SiO₂-g-P(PEGMA)-b-P(PEG) scirp.org | Silica Nanoparticle | P(PEGMA)-b-P(PEG) | Protein-Resistant |
Role as a Monomer in Advanced Polymer Synthesis
The versatility of this compound and its derivatives is further highlighted in their dual role in polymer synthesis, acting as both a surface-anchoring monomer and a site for initiating polymerization.
Graft polymerization involves attaching polymer chains as branches onto a main polymer backbone or a surface. The two primary methods are "grafting to," where pre-formed polymer chains are attached to a substrate, and "grafting from," where chains are grown from initiating sites on the substrate. nih.gov
"Grafting From": This is the most common application for this compound derivatives. The molecule is first attached to a surface (e.g., silica, silicone) via its terminal alkene. acs.orgrsc.org The other end of the molecule then initiates the polymerization of monomers, growing a dense brush directly from the surface in a highly controlled manner. scirp.orgacs.orgrsc.org
"Grafting To": In this approach, an ene-functionalized polymer is first synthesized using an initiator like 10-undecenyl 2-bromopropionate. acs.org This creates a polymer chain with a reactive double bond at one end. This entire pre-formed polymer is then attached to a suitable substrate, such as graphitic carbon nitride (g-CN), via a reaction involving the terminal double bond. acs.org
| Grafting Technique | Description | Role of this compound Derivative |
| Grafting From scirp.orgacs.orgrsc.org | Polymer chains are grown from initiating sites on a surface. | Acts as a surface-anchored initiator. |
| Grafting To acs.org | Pre-synthesized polymer chains are attached to a surface. | Used as the initiator to create an ene-terminated polymer. |
The compound undec-10-enyl, 2-bromo-2-methyl propionate (B1217596) is a bifunctional initiator specifically designed for controlled radical polymerizations, most notably Atom Transfer Radical Polymerization (ATRP). rsc.orgresearchgate.net The 2-bromo-2-methyl propionate group is a classic ATRP initiator, while the undec-10-enyl group provides a reactive handle for anchoring. rsc.orgacs.org
This dual functionality allows for the synthesis of well-defined polymer-inorganic hybrids and advanced block copolymers. Researchers have used this initiator to create polymer brushes on a variety of substrates, including silica nanoparticles, silicon nanowires, and carbon nitride. rsc.orgacs.orgresearchgate.net The control afforded by ATRP enables the precise determination of polymer chain length, composition, and architecture, which directly influences the final properties of the material. rsc.org
| Polymer System | Initiator | Monomers | Polymerization Method |
| Silica-Polymer Hybrid rsc.org | Hydrosilylated undec-10-enyl, 2-bromo-2-methyl propionate | MMA, 12FMA | SI-ATRP |
| Hemocompatible Silicone acs.org | Undec-10-enyl-2-bromo-2-methylpropanoate | SS, OEGMA | Visible Light-Initiated Graft Copolymerization |
| Polymer-grafted Carbon Nitride acs.org | 10-undecenyl 2-bromopropionate | MMA, IBA, GMA | ATRP (to form polymer), then photo-grafting |
Utilization in Controlled Release Systems Design
Controlled release systems are engineered to deliver an active agent, such as a drug or fragrance, over an extended period and/or in response to a specific trigger. The design of such systems often relies on advanced polymer structures.
The application of this compound derivatives extends to this field. In a study focused on wound healing, silicone surfaces were modified using undec-10-enyl-2-bromo-2-methylpropanoate as part of a larger system. acs.org The resulting polymer complexes were capable of the controlled release of nitric oxide (NO), a therapeutic agent, for over ten days. acs.org Furthermore, undec-10-enyl tethers have been used in olefin cross-metathesis reactions to create amphiphilic cellulose (B213188) derivatives. researchgate.net These materials show promise as crystallization inhibitors in amorphous solid dispersions, a key technology for improving the solubility and controlling the release of poorly soluble drugs. researchgate.net
Mechanistic Investigations of Biological Interactions of Undec 10 Enyl Propanoate Non Human Systems Focus
Molecular-Level Studies of Odorant Receptor Binding
While specific studies on the interaction of undec-10-enyl propanoate with odorant receptors are not available in the current scientific literature, the binding of its constituent propanoate group to an odorant receptor has been extensively studied. The human odorant receptor OR51E2, which recognizes short-chain carboxylic acids like propionate (B1217596), serves as an excellent model to understand the fundamental principles of how an ester-containing compound might be recognized at a molecular level.
Structural Basis of Ligand-Receptor Recognition (e.g., Cryo-Electron Microscopy, Molecular Dynamics Simulations)
The structural basis for the recognition of small carboxylate ligands has been elucidated through cryogenic electron microscopy (cryo-EM) and molecular dynamics (MD) simulations of the human odorant receptor OR51E2 in complex with propionate. nih.govthegoodscentscompany.com These studies reveal that the propionate molecule binds within a well-defined, occluded pocket in the receptor. thegoodscentscompany.comCurrent time information in Lekié, CM. This binding pocket is formed by several transmembrane helices of the receptor, creating a specific environment for the ligand.
MD simulations are a powerful tool for investigating the intricate dynamics of biomolecules, allowing researchers to simulate the three-dimensional motions and interactions between ligands and receptors. pherobase.com In the case of OR51E2, MD simulations have been instrumental in understanding the conformational changes induced by ligand binding. nih.gov
The binding of propionate to OR51E2 is stabilized by a network of specific interactions with amino acid residues within the binding pocket. These interactions are critical for receptor activation. Current time information in Lekié, CM. While the propanoate headgroup of this compound could potentially engage in similar interactions, the long undecenyl tail would necessitate a larger and likely different binding pocket, interacting with other residues of a putative receptor.
| Technique | Key Findings | Reference |
| Cryo-Electron Microscopy | Determined the structure of active human OR51E2 bound to propionate, showing an occluded binding pocket. | thegoodscentscompany.comCurrent time information in Lekié, CM. |
| Molecular Dynamics Simulations | Demonstrated that propionate-induced conformational changes in extracellular loop 3 (ECL3) are crucial for receptor activation. | nih.govpherobase.com |
| Mutagenesis Studies | Altering the odorant binding pocket of OR51E2 changed the recognition spectrum for fatty acids of varying chain lengths, highlighting the importance of tight packing interactions for selectivity. | nih.govthegoodscentscompany.com |
Conformational Dynamics in Ligand-Bound Receptors
The binding of a ligand to a G protein-coupled receptor (GPCR), such as an odorant receptor, is not a static event but rather a dynamic process that induces conformational changes in the receptor, leading to its activation. mdpi.com Upon binding of propionate to OR51E2, MD simulations have shown that the receptor undergoes significant conformational rearrangements. nih.gov
A key event in the activation of OR51E2 is the conformational change in the extracellular loop 3 (ECL3). nih.govpherobase.com This change is triggered by the interactions between the propionate molecule and the receptor's binding pocket residues. The movement of ECL3 is thought to be a critical step in transmitting the signal from the ligand-binding event to the intracellular G protein-coupling domain, ultimately leading to a cellular response. pherobase.com In the absence of the ligand, the receptor exhibits more flexibility, particularly in the connector region that links to the G protein. nih.gov
For a larger molecule like this compound, the conformational dynamics would likely be more complex. The binding of the long alkenyl chain would probably involve more extensive conformational changes in the receptor to accommodate its size and shape, potentially leading to different signaling outcomes compared to a small ligand like propionate.
Interaction Specificity and Selectivity in Olfactory Systems
The olfactory system's ability to discriminate between a vast array of odorants relies on the specificity and selectivity of odorant receptors. Current time information in Nyong-et-Kellé, CM. This is achieved through a combinatorial coding scheme where a single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. Current time information in Nyong-et-Kellé, CM.
The specificity of an odorant receptor is determined by the precise shape and chemical properties of its binding pocket. Studies on OR51E2 have shown that mutations in the binding pocket can alter its selectivity for fatty acids of different chain lengths. nih.govthegoodscentscompany.com This suggests that the tight packing of the ligand within the binding pocket is a crucial determinant of selectivity. Current time information in Lekié, CM.
While the propanoate headgroup of this compound might provide some level of recognition by receptors that bind short-chain esters, the long, unsaturated alkyl chain would be a major determinant of its binding specificity. It would likely bind to a receptor with a hydrophobic binding pocket capable of accommodating the eleven-carbon chain. The presence of the terminal double bond could also contribute to specificity through interactions with specific amino acid residues.
Chemo-Sensing Mechanisms Beyond Olfaction Involving this compound
While olfaction is the primary mode of detecting volatile chemicals, non-human organisms possess a variety of other chemosensing systems to perceive their chemical environment. These systems are involved in processes such as taste, finding food, avoiding predators, and social communication. Esters, as a class of compounds, are known to be involved in such chemical signaling. mdpi.com
However, specific non-olfactory chemosensing mechanisms for this compound have not been characterized. It is plausible that this molecule could be detected by gustatory receptors in some species, particularly insects, where contact chemoreception plays a vital role in evaluating food sources and oviposition sites. The structural features of this compound, with its ester group and long hydrocarbon chain, are consistent with molecules that can interact with chemosensory proteins and receptors in these systems. Further research is needed to investigate the potential role of this compound in non-olfactory chemosensing.
Role in Chemical Ecology and Interspecies Signaling
Chemical communication is a fundamental aspect of the biology of most organisms. Semiochemicals, or signaling chemicals, mediate interactions both within and between species. Esters are a diverse class of compounds that frequently serve as semiochemicals, particularly as pheromones.
Although this compound has not been identified as a specific pheromone or signaling molecule in the current literature, its chemical structure is analogous to many known insect pheromones. Long-chain esters are common components of sex pheromones, aggregation pheromones, and trail pheromones in a wide variety of insect species. The length of the carbon chain, the position of double bonds, and the type of ester group are all critical for the specificity of the signal.
| Compound | Type of Pheromone | Species |
| Methyl (E)-6-nonenoate | Sex Pheromone | Ceratitis capitata (Mediterranean fruit fly) |
| Ethyl (2E,4Z)-deca-2,4-dienoate | Aggregation Pheromone | Pityogenes chalcographus (Six-toothed spruce bark beetle) |
| (Z)-11-Hexadecenyl acetate (B1210297) | Sex Pheromone | Helicoverpa armigera (Cotton bollworm) |
| Isopropyl myristate | Queen Pheromone | Apis mellifera (Honey bee) |
Given the prevalence of long-chain esters in insect chemical communication, it is conceivable that this compound could function as a semiochemical in a yet-to-be-discovered ecological interaction. Its volatility and chemical stability would make it a suitable candidate for an airborne signal. Future research in the field of chemical ecology may uncover a role for this compound in the intricate chemical conversations that occur in the natural world.
Analytical Chemistry Methodologies for Undec 10 Enyl Propanoate Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, indispensable for separating individual components from a complex mixture. For a compound like undec-10-enyl propanoate, both gas and liquid chromatography serve distinct, vital roles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Identification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds such as this compound. nih.govscientific.net In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. gcms.cz The separated components then enter a mass spectrometer, which ionizes them and sorts the resulting fragments by their mass-to-charge ratio, generating a unique chemical fingerprint for identification. hawachhplccolumn.comlibretexts.org
The analysis of esters, including those structurally similar to this compound, is a common application of GC-MS in various fields, from food science to environmental testing. nih.govmdpi.com The high resolving power of modern capillary columns combined with the sensitivity of mass spectrometric detection allows for the separation and identification of even trace amounts of the compound. europa.euthermofisher.com
Key Research Findings:
Identification: The mass spectrum of this compound provides its molecular weight and a specific fragmentation pattern. Key fragments for propanoate esters typically include ions corresponding to the loss of the alkoxy group and fragments of the propionyl moiety (e.g., m/z 57), which are characteristic and aid in structural confirmation. researchgate.netscienceready.com.au
Purity Assessment: GC analysis produces a chromatogram where each peak corresponds to a different compound. The area of the this compound peak relative to the total area of all peaks provides a measure of its purity.
Trace Analysis: The sensitivity of GC-MS, especially in Selected Ion Monitoring (SIM) mode, enables the detection of the compound at very low concentrations, which is crucial for metabolite studies or residual analysis. thermofisher.comnih.gov
Table 1: Illustrative GC-MS Parameters for Ester Analysis
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused silica (B1680970) capillary (e.g., DB-5MS, HP-5MS) | Provides high-resolution separation of volatile organic compounds. europa.eu |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.25 µm film thickness | Standard dimensions balancing resolution and analysis time. europa.eu |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. nih.gov |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | Ensures reproducible retention times and optimal separation. sigmaaldrich.com |
| Injector Temperature | 250 °C | Ensures complete and rapid vaporization of the sample. europa.eu |
| Oven Program | Initial: 70°C, Ramp: 10°C/min to 280°C, Hold: 5 min | Temperature gradient to separate compounds based on boiling points. nih.gov |
| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragment patterns. sigmaaldrich.com |
| Mass Range | 40-500 amu | Scans a broad range of mass-to-charge ratios to capture all relevant fragments. europa.eu |
Liquid Chromatography Applications in this compound Analysis
While GC-MS is the dominant technique for volatile esters, High-Performance Liquid Chromatography (HPLC) has specific applications, particularly for analyzing less volatile analogs or when derivatization is employed to enhance detection. bohrium.com Reversed-Phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode. registech.comphenomenex.commoravek.com In this setup, non-polar compounds like this compound interact strongly with the stationary phase, and their retention is modulated by the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). hawachhplccolumn.com
Since this compound lacks a strong chromophore, direct UV detection would be insensitive. Therefore, HPLC analysis often necessitates derivatization to attach a UV-active or fluorescent tag to the molecule, or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). nih.govresearchgate.net
Key Research Findings:
Separation of Analogs: RP-HPLC can effectively separate mixtures of similar long-chain esters based on differences in their alkyl chain length and degree of unsaturation. bohrium.com
Preparative Scale: HPLC is valuable for purifying the compound on a larger scale than is feasible with analytical GC.
Derivatization for Sensitivity: The use of derivatizing agents, such as 2-naphthacyl bromide, converts fatty acids or their esters into derivatives with strong UV absorbance, enabling highly sensitive detection by HPLC. nih.govtandfonline.com
Advanced Derivatization Protocols for Enhanced Analytical Resolution of this compound and its Analogs
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. gcms.czsigmaaldrich.com For this compound and its analogs, this can enhance volatility for GC, improve chromatographic separation, or increase detector response for HPLC. aocs.org
Common Derivatization Strategies:
Esterification/Transesterification: Free fatty acids are often converted to their methyl esters (FAMEs) using reagents like boron trifluoride in methanol (BF3-methanol) or methanolic HCl to increase their volatility for GC analysis. gcms.cznih.govthermofisher.com While this compound is already an ester, this approach is fundamental for analyzing its precursor, 10-undecenoic acid, or for creating different ester analogs for comparative studies.
Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, reducing the polarity and increasing the thermal stability of a compound. While less common for a simple ester, it is highly effective for related compounds containing hydroxyl or carboxyl groups.
Halogenation/Bromination: Introducing a halogen atom, such as bromine, across the terminal double bond of the undecenyl chain creates a new analog (e.g., a dibromo-undecyl propanoate). This modification significantly alters the molecule's retention characteristics and can enhance its response to specific detectors like an Electron Capture Detector (ECD) in GC.
UV-Active Tagging: For HPLC analysis, derivatizing the precursor acid with a chromophoric agent like p-bromophenacyl bromide or 2-naphthacyl bromide allows for sensitive UV detection. nih.govresearchgate.net
Table 2: Comparison of this compound and a Derivatized Analog
| Property | This compound | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | Purpose of Derivatization |
| Molecular Formula | C₁₄H₂₆O₂ | C₁₅H₂₇BrO₂ | Introduction of a bromine atom. |
| Analytical Technique | GC-MS, HPLC (with universal detector) | GC-MS, GC-ECD, HPLC | Enhanced detectability by ECD and altered chromatographic behavior. |
| Key Structural Change | Terminal C=C double bond | Bromine atom attached to the propanoate moiety | Modification of the ester group itself, creating a distinct analog. |
| Expected Analytical Change | Standard retention and fragmentation | Increased molecular weight, altered retention time, characteristic isotopic pattern for bromine in MS. | Provides a different analytical signature for confirmation or specialized detection. |
Spectroscopic Characterization Techniques in this compound Synthesis Research
Spectroscopy is crucial for the unambiguous structural elucidation of newly synthesized molecules like this compound. Each technique provides a different piece of the structural puzzle.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For this compound, the spectrum would be characterized by a strong absorption band around 1735-1750 cm⁻¹ due to the ester carbonyl (C=O) stretch. spcmc.ac.inorgchemboulder.comlibretexts.org Other key peaks include C-O stretching vibrations in the 1000-1300 cm⁻¹ region and peaks corresponding to the terminal alkene C=C and =C-H stretches around 1640 cm⁻¹ and 3077 cm⁻¹, respectively. uobabylon.edu.iqresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum would show distinct signals for the vinyl protons of the undecenyl group (~4.9-5.8 ppm), the methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) (~4.0 ppm), the ethyl group protons of the propanoate moiety, and the long aliphatic chain protons. researchgate.net
¹³C NMR: The carbon NMR spectrum would confirm the presence of the ester carbonyl carbon (~174 ppm), the two alkene carbons (~114 and 139 ppm), the carbon attached to the ester oxygen (-O-CH₂-) (~64 ppm), and the various carbons of the aliphatic chain and the propanoate group. researchgate.net
Mass Spectrometry (MS): As part of GC-MS, MS provides the molecular weight and fragmentation data. nih.gov The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 226, confirming the compound's mass. The fragmentation pattern would provide further structural proof, with characteristic ions such as [CH₃CH₂CO]⁺ (m/z 57) and fragments resulting from cleavage of the undecenyl chain. researchgate.net
Table 3: Summary of Spectroscopic Data for Structural Elucidation
| Technique | Key Information Provided | Expected Signals for this compound |
| Infrared (IR) | Functional Group Identification | ~1740 cm⁻¹ (C=O ester), ~1640 cm⁻¹ (C=C alkene), ~1170 cm⁻¹ (C-O ester) spcmc.ac.inorgchemboulder.comspectroscopyonline.com |
| ¹H NMR | Proton Environment & Connectivity | δ ~5.8 ppm (alkene -CH=), δ ~4.9 ppm (alkene =CH₂), δ ~4.0 ppm (-O-CH₂-), δ ~2.3 ppm (-CO-CH₂-), δ ~1.1 ppm (-CH₃) researchgate.netwvu.edu |
| ¹³C NMR | Carbon Skeleton | δ ~174 ppm (C=O), δ ~139 ppm (alkene -CH=), δ ~114 ppm (alkene =CH₂), δ ~64 ppm (-O-CH₂-) researchgate.netwvu.edu |
| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Molecular Ion [M]⁺ at m/z 226. Key fragments at m/z 57 ([C₃H₅O]⁺) and others related to the alkyl chain. researchgate.netdocbrown.info |
Quantitative Analysis Methods in this compound Research Contexts
Quantitative analysis aims to determine the precise amount or concentration of a substance in a sample. For this compound, this is most commonly achieved using chromatographic methods. nih.gov
The fundamental approach involves creating a calibration curve. This is done by preparing a series of standard solutions with known concentrations of pure this compound and analyzing them. A graph of the instrument response (e.g., peak area) versus concentration is plotted. The response of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. nih.gov
Internal Standard Method: To improve accuracy and precision, an internal standard (IS) is often used. libretexts.orgnih.gov An IS is a compound with similar chemical properties to the analyte but which is not present in the sample. A known amount of the IS is added to all standards and unknown samples. Instead of plotting the absolute response of the analyte, the ratio of the analyte's response to the internal standard's response is used to construct the calibration curve. This method corrects for variations in sample injection volume and potential instrument drift. nih.gov For this compound, a suitable internal standard would be another ester of similar chain length that is well-resolved chromatographically, such as dodecyl acetate (B1210297) or methyl heptadecanoate. lcms.cz
Table 4: General Workflow for Quantitative GC-MS Analysis
| Step | Description | Purpose |
| 1. Standard Preparation | Prepare a series of solutions containing known concentrations of this compound. | To create points for the calibration curve. |
| 2. Internal Standard Spiking | Add a fixed amount of an internal standard (e.g., dodecyl acetate) to each standard and unknown sample. nih.gov | To correct for variations in injection and analysis, improving accuracy. libretexts.org |
| 3. GC-MS Analysis | Analyze all standard solutions and unknown samples under identical instrument conditions. thermofisher.com | To generate chromatographic data (peak areas) for both the analyte and the internal standard. |
| 4. Calibration Curve Construction | Plot the ratio of (Analyte Peak Area / IS Peak Area) against the analyte concentration for the standards. | To establish a linear relationship between response ratio and concentration. nih.gov |
| 5. Quantification | Calculate the response ratio for the unknown sample and use the calibration curve equation to determine its concentration. | To find the exact amount of this compound in the sample. |
Environmental Fate and Degradation Studies of Undec 10 Enyl Propanoate
Microbial Degradation Pathways of Unsaturated Esters, including Undec-10-enyl Propanoate
The microbial degradation of esters is a critical process in their removal from the environment. While specific studies on this compound are not extensively documented, the degradation pathways can be inferred from studies on other long-chain aliphatic and unsaturated esters. The primary step in the microbial degradation of esters is enzymatic hydrolysis. nih.goveuropa.eu
Microorganisms, including bacteria and fungi, produce a variety of enzymes such as esterases, lipases, and cutinases that catalyze the cleavage of the ester bond. nih.gov For this compound, this initial hydrolysis would yield undec-10-en-1-ol and propanoic acid.
Hydrolysis Step:
this compound + H₂O → Undec-10-en-1-ol + Propanoic acid
Following hydrolysis, the resulting alcohol and carboxylic acid are typically further metabolized by microorganisms. Propanoic acid is a simple carboxylic acid that can be readily integrated into central metabolic pathways, such as the Krebs cycle, and be mineralized to carbon dioxide and water. europa.eu
The degradation of the long-chain unsaturated alcohol, undec-10-en-1-ol, would likely proceed through oxidation. Alcohol dehydrogenases and aldehyde dehydrogenases, ubiquitous in microorganisms, would oxidize the alcohol first to an aldehyde (undec-10-enal) and then to the corresponding carboxylic acid (undec-10-enoic acid). europa.eunih.gov
Oxidation of Undec-10-en-1-ol:
Undec-10-en-1-ol + NAD⁺ → Undec-10-enal + NADH + H⁺
Undec-10-enal + NAD⁺ + H₂O → Undec-10-enoic acid + NADH + H⁺
The resulting undec-10-enoic acid, an unsaturated fatty acid, would then likely undergo β-oxidation. This process sequentially shortens the carbon chain by two-carbon units, producing acetyl-CoA, which can also enter the Krebs cycle for energy production. The presence of the terminal double bond in undec-10-enoic acid may require additional enzymatic steps, such as isomerization, for complete degradation via the β-oxidation pathway. europa.eu Interestingly, some studies suggest that the presence of an unsaturated bond can increase the rate of biodegradation of esters in certain environments. researchgate.net
Chemical Degradation Mechanisms in Environmental Matrices (e.g., Ozonolysis)
In the atmosphere, unsaturated organic compounds are susceptible to degradation by various chemical oxidants, with ozone (O₃) being particularly important for compounds containing carbon-carbon double bonds. The reaction of this compound with ozone, known as ozonolysis, is expected to be a significant atmospheric degradation pathway. wikipedia.org
The mechanism of ozonolysis proceeds through the Criegee mechanism. scispace.comrsc.org Ozone undergoes a 1,3-dipolar cycloaddition to the double bond of this compound to form an unstable primary ozonide (a 1,2,3-trioxolane). This primary ozonide rapidly rearranges and cleaves to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate.
For this compound, with its terminal double bond, the cleavage of the primary ozonide would yield formaldehyde (B43269) and a Criegee intermediate attached to the rest of the ester molecule.
Ozonolysis of this compound:
this compound + O₃ → Primary Ozonide
Primary Ozonide → Formaldehyde (HCHO) + 9-(propanoyloxy)nonanal oxide (Criegee Intermediate)
The Criegee intermediate is highly reactive and can undergo several subsequent reactions depending on the environmental conditions. In the presence of water vapor in the atmosphere, the Criegee intermediate can react to form a hydroxyhydroperoxide, which can then decompose to yield a carboxylic acid and other products, or it can rearrange to form other oxygenated compounds. smu.edu The reaction with water can also lead to the formation of hydroxyl radicals (•OH), which are highly reactive atmospheric oxidants. smu.edu
Alternatively, the Criegee intermediate can cyclize to form a dioxirane (B86890) or react with other atmospheric species. The other initial product, formaldehyde, is a common atmospheric pollutant that can be further oxidized or removed through photolysis or deposition.
The ultimate products of the ozonolysis of this compound in the atmosphere are expected to be smaller, more oxidized compounds, including formaldehyde, carboxylic acids, and potentially secondary organic aerosols. The rate of this reaction is generally fast for terminal alkenes, suggesting that the atmospheric lifetime of this compound will be relatively short, likely on the order of hours to days.
Biotransformation Processes and Metabolite Identification (Non-Human Environmental Focus)
Biotransformation is the process by which microorganisms structurally modify a chemical compound. For this compound, biotransformation in the environment would primarily be carried out by bacteria and fungi. mdpi.com The initial and most significant biotransformation step is the hydrolysis of the ester bond, as detailed in section 7.1. This enzymatic cleavage is a common metabolic pathway for ester-containing compounds in the environment. europa.eu
The primary metabolites resulting from this initial biotransformation are:
Undec-10-en-1-ol
Propanoic acid
These initial metabolites are then subject to further biotransformation.
Metabolism of Propanoic Acid: Propanoic acid is a short-chain fatty acid that is readily metabolized by a wide range of microorganisms. It is typically converted to propionyl-CoA and then enters central metabolic pathways, ultimately being mineralized to CO₂ and H₂O.
Metabolism of Undec-10-en-1-ol: The biotransformation of the long-chain unsaturated alcohol, undec-10-en-1-ol, is expected to proceed through several steps:
Oxidation to Aldehyde and Carboxylic Acid: The alcohol functional group is oxidized by microbial alcohol and aldehyde dehydrogenases to form undec-10-enal and subsequently undec-10-enoic acid. europa.eu
β-Oxidation of the Fatty Acid: Undec-10-enoic acid, as an unsaturated fatty acid, would be a substrate for the β-oxidation pathway. This process would sequentially cleave two-carbon units from the carboxyl end of the molecule, generating acetyl-CoA. The terminal double bond would likely be addressed by specific enzymes (e.g., isomerases) during this process to allow for complete degradation.
Potential Epoxidation: Another possible biotransformation pathway for the double bond is epoxidation, where an epoxide is formed across the double bond. This has been observed in the metabolism of other unsaturated fatty acids and can be a prelude to further degradation. csic.es
Based on these established metabolic pathways for similar compounds, a proposed biotransformation pathway for this compound in a non-human environmental context would lead to a series of smaller, more polar metabolites. A data table summarizing the likely metabolites is provided below.
Potential Environmental Metabolites of this compound
| Metabolite | Chemical Formula | Formation Pathway |
|---|---|---|
| Undec-10-en-1-ol | C₁₁H₂₂O | Initial hydrolysis of the ester bond |
| Propanoic acid | C₃H₆O₂ | Initial hydrolysis of the ester bond |
| Undec-10-enal | C₁₁H₂₀O | Oxidation of undec-10-en-1-ol |
| Undec-10-enoic acid | C₁₁H₂₀O₂ | Oxidation of undec-10-enal |
| Products of β-oxidation (e.g., shorter chain fatty acids) | Varies | Sequential degradation of undec-10-enoic acid |
| Acetyl-CoA | C₂₃H₃₈N₇O₁₇P₃S | Product of β-oxidation |
The complete biotransformation of this compound would result in its mineralization to carbon dioxide and water, thereby preventing its long-term persistence in the environment.
Future Directions and Emerging Research Avenues for Undec 10 Enyl Propanoate
The versatile bifunctional nature of undec-10-enyl propanoate, featuring a terminal alkene and an ester group, positions it as a valuable platform molecule for innovative chemical research. Future investigations are poised to unlock its full potential through the integration of cutting-edge technologies and methodologies. This article explores the prospective research directions for this compound, focusing on the synergy with artificial intelligence, the development of novel catalytic transformations, its application in advanced materials, and a deeper understanding of its interactions within biological systems.
Q & A
Basic Research Questions
Q. What established synthetic routes exist for Undec-10-enyl propanoate, and how can their efficiency be systematically compared?
- Methodological Answer :
-
Synthesis : Common methods include acid-catalyzed esterification of undec-10-enol with propanoic acid or transesterification using propanoate esters. Efficiency can be evaluated via reaction yield, purity (GC-MS/HPLC), and reaction time .
-
Comparative Analysis : Design experiments with controlled variables (e.g., catalyst type, temperature). Use kinetic studies to compare reaction rates and thermodynamic stability of intermediates (e.g., via DFT calculations). Tabulate results (e.g., Table 1) to highlight optimal conditions .
Table 1 : Example Efficiency Comparison
Method Catalyst Yield (%) Purity (GC-MS) Time (h) Acid-catalyzed H₂SO₄ 78 95% 6 Enzymatic (lipase) CAL-B 65 98% 12
Q. How can researchers characterize the structural and spectroscopic properties of this compound to confirm its identity?
- Methodological Answer :
- Structural Analysis : Use NMR (¹H, ¹³C, DEPT) to confirm ester linkage and alkene geometry. FT-IR can validate carbonyl (C=O, ~1740 cm⁻¹) and alkene (C=C, ~1650 cm⁻¹) stretches .
- Advanced Techniques : X-ray crystallography for absolute configuration (if crystalline) or mass spectrometry (HRMS) for molecular ion verification. Compare data with literature values to resolve ambiguities .
Q. What factors influence the stability of this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design : Accelerated stability studies under stress conditions (heat, light, humidity). Monitor degradation via HPLC for byproduct formation (e.g., hydrolysis to undec-10-enol and propanoic acid).
- Data Interpretation : Use Arrhenius plots to predict shelf life. Control variables like oxygen exposure (via inert atmosphere) to isolate degradation pathways .
Advanced Research Questions
Q. How does the alkene geometry (cis/trans) of this compound affect its reactivity in Diels-Alder reactions?
- Methodological Answer :
- Stereochemical Analysis : Synthesize cis/trans isomers via Wittig reactions with controlled stereochemistry. Characterize using NOESY NMR.
- Reactivity Testing : Conduct Diels-Alder reactions with dienes (e.g., anthracene), comparing reaction rates (kinetic studies) and regioselectivity (HPLC/GC). Computational modeling (DFT) can explain electronic effects .
Q. What mechanistic insights can be gained from studying the enzyme-catalyzed hydrolysis of this compound?
- Methodological Answer :
- Enzymatic Assays : Use lipases (e.g., Candida antarctica) under varying pH and temperature. Monitor hydrolysis via pH-stat titration or spectrophotometric assays.
- Kinetic Analysis : Apply Michaelis-Menten models to determine and . Compare with non-enzymatic hydrolysis to elucidate catalytic efficiency .
Q. Can this compound act as a chiral building block in asymmetric synthesis, and how can its enantiomeric excess be optimized?
- Methodological Answer :
- Chiral Resolution : Use chiral chromatography (HPLC with Chiralpak columns) or enzymatic kinetic resolution.
- Stereoselective Synthesis : Employ asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes). Optimize enantiomeric excess (ee) via reaction conditions (pressure, solvent polarity) .
Data Contradiction & Validation Strategies
Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments using identical conditions from conflicting studies. Validate purity of starting materials (e.g., undec-10-enol via GC).
- Meta-Analysis : Compare reaction parameters (e.g., solvent, catalyst loading) across studies. Use statistical tools (ANOVA) to identify outlier datasets .
Q. What experimental approaches can resolve conflicting hypotheses about the compound’s role in multi-component reactions?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., ¹³C-propanoate) to track reaction pathways. In situ IR spectroscopy to detect intermediates.
- Computational Validation : Density Functional Theory (DFT) to model reaction pathways and compare activation energies for competing hypotheses .
Methodological Best Practices
- Literature Review : Prioritize peer-reviewed journals over preprint repositories. Cross-reference synthetic procedures in Journal of Organic Chemistry or Tetrahedron .
- Data Presentation : Use tables for comparative analyses (e.g., Table 1) and avoid overloading figures with structures. Follow IUPAC naming conventions .
- Ethical Reporting : Disclose all synthetic attempts, including failed experiments, to guide future research .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
